molecular formula C21H40O2 B092864 9-Octadecenoic acid (9Z)-, 1-methylethyl ester CAS No. 17364-07-7

9-Octadecenoic acid (9Z)-, 1-methylethyl ester

Cat. No. B092864
CAS RN: 17364-07-7
M. Wt: 324.5 g/mol
InChI Key: PZQSQRCNMZGWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Octadecenoic acid (9Z)-, 1-methylethyl ester, also known as methyl oleate, is a fatty acid ester that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a mild odor. Methyl oleate is synthesized through various methods, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

Methyl oleate acts as a substrate for lipase enzymes, which catalyze the hydrolysis of the ester bond to release oleic acid and methanol. It has also been found to have antimicrobial properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Methyl oleate has been found to have several biochemical and physiological effects, including the regulation of lipid metabolism, anti-inflammatory properties, and the potential to induce apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl oleate has several advantages for use in lab experiments, including its solubility in organic solvents and its ability to act as a substrate for lipase enzymes. However, it also has some limitations, including its potential to oxidize over time and its relatively short half-life.

Future Directions

There are several future directions for the use of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in scientific research, including its potential as a treatment for neurodegenerative diseases, its use as a substrate for the development of new antibiotics, and its potential as a therapeutic agent for cancer. Further research is needed to fully understand the mechanisms of action and potential applications of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in these areas.

Synthesis Methods

Methyl oleate can be synthesized through various methods, including the esterification of oleic acid with methanol in the presence of a catalyst, transesterification of triglycerides, and direct esterification of free fatty acids. The most common method of synthesis is through the esterification of oleic acid with methanol in the presence of a catalyst. This method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Methyl oleate has been used in various scientific research applications, including the study of lipid metabolism, as a solvent for lipophilic compounds, and as a substrate for lipase enzymes. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

CAS RN

17364-07-7

Product Name

9-Octadecenoic acid (9Z)-, 1-methylethyl ester

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

propan-2-yl octadec-9-enoate

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3

InChI Key

PZQSQRCNMZGWFT-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C

Other CAS RN

112-11-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.